molecular formula C27H50ClNO2 B14485596 Benzylbis(2-hydroxypropyl)tetradecylammonium chloride CAS No. 65059-94-1

Benzylbis(2-hydroxypropyl)tetradecylammonium chloride

Cat. No.: B14485596
CAS No.: 65059-94-1
M. Wt: 456.1 g/mol
InChI Key: KXUWBDGMGUMNIG-UHFFFAOYSA-M
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Description

Benzylbis(2-hydroxypropyl)tetradecylammonium chloride is a quaternary ammonium compound with the molecular formula C27H50NO2.Cl. It is commonly used in various industrial and scientific applications due to its surfactant properties and antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylbis(2-hydroxypropyl)tetradecylammonium chloride typically involves the reaction of benzyl chloride with tetradecylamine, followed by the addition of 2-hydroxypropyl groups. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The reaction is monitored to maintain the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzylbis(2-hydroxypropyl)tetradecylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as water or ethanol under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .

Scientific Research Applications

Benzylbis(2-hydroxypropyl)tetradecylammonium chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzylbis(2-hydroxypropyl)tetradecylammonium chloride involves its interaction with the cell membranes of microorganisms. The compound disrupts the lipid bilayer, leading to cell lysis and death. This antimicrobial activity is primarily due to the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzylbis(2-hydroxypropyl)tetradecylammonium chloride is unique due to its specific combination of a benzyl group, two 2-hydroxypropyl groups, and a tetradecyl chain. This combination provides it with distinct surfactant properties and antimicrobial activity, making it suitable for a wide range of applications .

Properties

CAS No.

65059-94-1

Molecular Formula

C27H50ClNO2

Molecular Weight

456.1 g/mol

IUPAC Name

benzyl-bis(2-hydroxypropyl)-tetradecylazanium;chloride

InChI

InChI=1S/C27H50NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-28(22-25(2)29,23-26(3)30)24-27-19-16-15-17-20-27;/h15-17,19-20,25-26,29-30H,4-14,18,21-24H2,1-3H3;1H/q+1;/p-1

InChI Key

KXUWBDGMGUMNIG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-]

Origin of Product

United States

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